![molecular formula C14H19NO5 B15273139 3-{[(Benzyloxy)carbonyl]amino}-4-methoxypentanoic acid](/img/structure/B15273139.png)
3-{[(Benzyloxy)carbonyl]amino}-4-methoxypentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(Benzyloxy)carbonyl]amino}-4-methoxypentanoic acid is an organic compound with a complex structure that includes a benzyloxycarbonyl group, an amino group, and a methoxy group attached to a pentanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(Benzyloxy)carbonyl]amino}-4-methoxypentanoic acid typically involves multiple steps, starting with the protection of the amino group using a benzyloxycarbonyl (Cbz) group. The methoxy group is introduced through methylation reactions, and the pentanoic acid backbone is constructed through a series of carbon-carbon bond-forming reactions. Common reagents used in these steps include benzyl chloroformate, methanol, and various catalysts to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-{[(Benzyloxy)carbonyl]amino}-4-methoxypentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to mimic natural substrates.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex chemical structures.
Wirkmechanismus
The mechanism of action of 3-{[(Benzyloxy)carbonyl]amino}-4-methoxypentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can be cleaved enzymatically, releasing the active amino acid derivative, which can then interact with its target. The methoxy group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- 3-{[(Benzyloxy)carbonyl]amino}propanoic acid
- 3-{(Benzyloxy)carbonylamino}propanoic acid
Comparison: Compared to these similar compounds, 3-{[(Benzyloxy)carbonyl]amino}-4-methoxypentanoic acid has a unique methoxy group that can influence its chemical reactivity and biological activity. This makes it particularly useful in applications where specific interactions with molecular targets are required.
Eigenschaften
Molekularformel |
C14H19NO5 |
|---|---|
Molekulargewicht |
281.30 g/mol |
IUPAC-Name |
4-methoxy-3-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C14H19NO5/c1-10(19-2)12(8-13(16)17)15-14(18)20-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17) |
InChI-Schlüssel |
HMEYHWKAYABAMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(CC(=O)O)NC(=O)OCC1=CC=CC=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


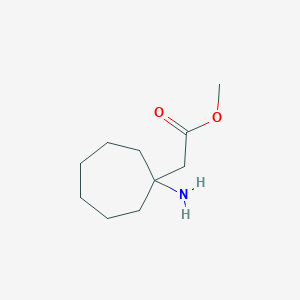
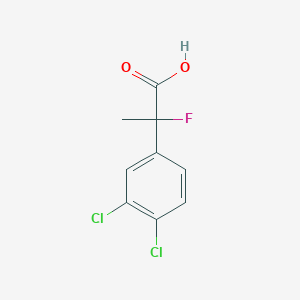
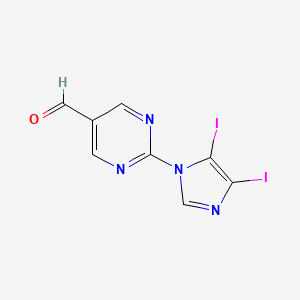
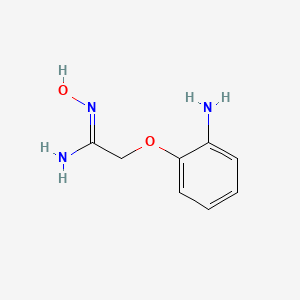
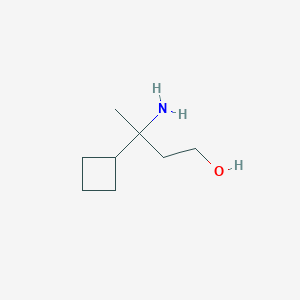



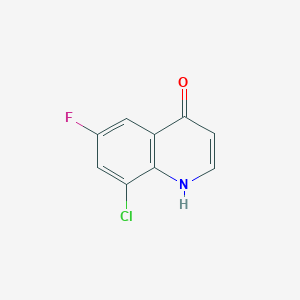


![2-Fluoro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline](/img/structure/B15273145.png)
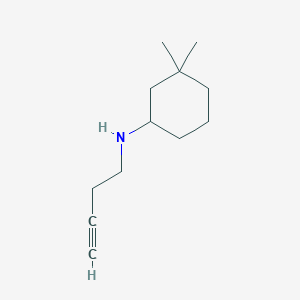
![1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol](/img/structure/B15273148.png)
